molecular formula C13H8Cl4N2O B11952364 1-(2-Chlorophenyl)-3-(2,4,6-trichlorophenyl)urea CAS No. 113271-46-8

1-(2-Chlorophenyl)-3-(2,4,6-trichlorophenyl)urea

Cat. No.: B11952364
CAS No.: 113271-46-8
M. Wt: 350.0 g/mol
InChI Key: XIJSGGCFPYKKRS-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(2,4,6-trichlorophenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of two aromatic rings, one substituted with a chlorine atom at the ortho position and the other with chlorine atoms at the ortho, meta, and para positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenyl)-3-(2,4,6-trichlorophenyl)urea can be synthesized through the reaction of 2-chloroaniline with 2,4,6-trichlorophenyl isocyanate. The reaction typically occurs in an inert solvent such as dichloromethane or toluene, under reflux conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride formed during the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-3-(2,4,6-trichlorophenyl)urea undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the aromatic rings can be substituted by nucleophiles such as hydroxide ions, leading to the formation of hydroxyl-substituted derivatives.

    Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate, resulting in the formation of carboxylic acid derivatives.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of amine derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation Reactions: Potassium permanganate in acidic or neutral conditions.

    Reduction Reactions: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed:

    Substitution Reactions: Hydroxyl-substituted derivatives.

    Oxidation Reactions: Carboxylic acid derivatives.

    Reduction Reactions: Amine derivatives.

Scientific Research Applications

1-(2-Chlorophenyl)-3-(2,4,6-trichlorophenyl)urea has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(2,4,6-trichlorophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1-(2-Chlorophenyl)-3-phenylurea: Lacks the additional chlorine atoms on the second aromatic ring.

    1-(2,4-Dichlorophenyl)-3-(2,4,6-trichlorophenyl)urea: Contains additional chlorine atoms on the first aromatic ring.

    1-(2,4,6-Trichlorophenyl)-3-(4-chlorophenyl)urea: Contains a different substitution pattern on the second aromatic ring.

Uniqueness: 1-(2-Chlorophenyl)-3-(2,4,6-trichlorophenyl)urea is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of multiple chlorine atoms can enhance its stability and resistance to degradation, making it a valuable compound for various applications.

Properties

CAS No.

113271-46-8

Molecular Formula

C13H8Cl4N2O

Molecular Weight

350.0 g/mol

IUPAC Name

1-(2-chlorophenyl)-3-(2,4,6-trichlorophenyl)urea

InChI

InChI=1S/C13H8Cl4N2O/c14-7-5-9(16)12(10(17)6-7)19-13(20)18-11-4-2-1-3-8(11)15/h1-6H,(H2,18,19,20)

InChI Key

XIJSGGCFPYKKRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl)Cl

Origin of Product

United States

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